![molecular formula C17H17N3O4S B3009257 N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 946217-82-9](/img/structure/B3009257.png)
N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that may interact with various biological targets, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O4S, with a molecular weight of approximately 373.48 g/mol. The compound consists of a benzodioxole moiety and a quinazoline derivative, which are known for their diverse pharmacological properties.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. A study involving various quinazoline compounds demonstrated their effectiveness against multiple cancer cell lines, including non-small cell lung cancer (NCI-H522) and ovarian cancer (OVCAR-3). The compound's mechanism of action may involve the inhibition of specific kinases or other molecular targets associated with tumor growth and proliferation .
Antimicrobial Properties
Quinazolines have also been evaluated for their antimicrobial activity. Some derivatives have shown promising results against bacterial strains, suggesting that modifications to the quinazoline structure can enhance their effectiveness as antimicrobial agents. The presence of the benzodioxole moiety may contribute to this activity by influencing the compound's interaction with microbial targets .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For instance, certain quinazoline derivatives have been identified as inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP1), which plays a role in mineralization processes in the body. Inhibition of such enzymes could have therapeutic implications for diseases related to mineralization disorders .
Case Studies and Research Findings
Several studies have reported on the biological activities of compounds structurally related to this compound:
- Anticancer Efficacy : A series of novel quinazoline derivatives were synthesized and tested for anticancer activity. One compound exhibited a GI50 value of 0.34 µM against NCI-H522 cells, indicating potent growth inhibition .
- Antimicrobial Screening : Quinazoline derivatives were screened against various bacterial strains, with some showing significant inhibition at low micromolar concentrations. This highlights the potential for developing new antimicrobial agents based on this scaffold .
- Enzyme Inhibition Studies : A study focused on synthesizing novel quinazoline sulfamide derivatives found that several compounds had Ki values below 105 nM against human NPP1, suggesting strong inhibitory effects that could be beneficial in treating related disorders .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c21-15(18-10-5-6-13-14(7-10)24-9-23-13)8-25-16-11-3-1-2-4-12(11)19-17(22)20-16/h5-7H,1-4,8-9H2,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRSTQQJWJNGPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。